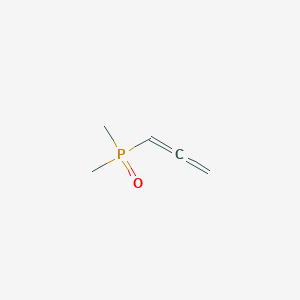
1-(Dimethylphosphoryl)propa-1,2-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylphosphoryl)propa-1,2-diene, also known as dimethyl (propa-1,2-dien-1-yl)phosphine oxide, is an organic compound with the molecular formula C5H9OP and a molecular weight of 116.1 g/mol . This compound is characterized by the presence of a phosphoryl group attached to a propa-1,2-diene structure, making it a unique and reactive molecule in organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-(Dimethylphosphoryl)propa-1,2-diene can be achieved through various methods. One common synthetic route involves the reaction of 3-acetoxypenta-1,4-diene with dimethylphosphorochloridate, followed by deacetylation to yield the desired compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base to facilitate the deacetylation step. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Dimethylphosphoryl)propa-1,2-diene undergoes various chemical reactions due to its highly reactive diene structure. Some of the common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylphosphoryl)propa-1,2-diene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of new compounds and as a cross-linker in polymer chemistry.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 1-(Dimethylphosphoryl)propa-1,2-diene involves its interaction with molecular targets through its reactive diene structure. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules and other substrates. The phosphoryl group also plays a role in its reactivity, influencing the compound’s interaction with various molecular pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Dimethylphosphoryl)propa-1,2-diene can be compared with other similar compounds, such as:
Dimethylphosphine oxide: Lacks the diene structure, making it less reactive in certain chemical reactions.
Propa-1,2-diene (Allene): Does not contain the phosphoryl group, resulting in different reactivity and applications.
Dimethylphosphorylpropane: Similar in structure but lacks the diene functionality, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of a reactive diene structure and a phosphoryl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C5H9OP |
|---|---|
Molekulargewicht |
116.10 g/mol |
InChI |
InChI=1S/C5H9OP/c1-4-5-7(2,3)6/h5H,1H2,2-3H3 |
InChI-Schlüssel |
WHBCNBDHLNNSDI-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




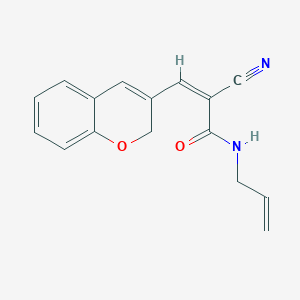
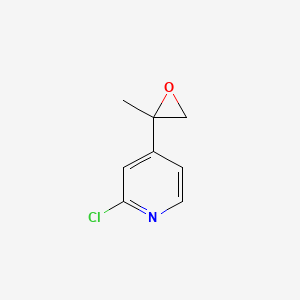
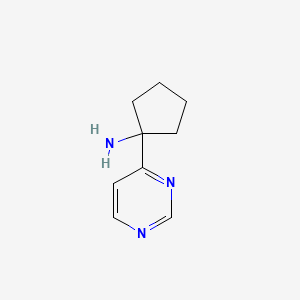


![2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine](/img/structure/B13583466.png)
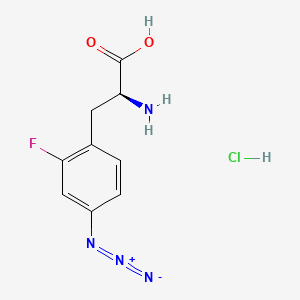
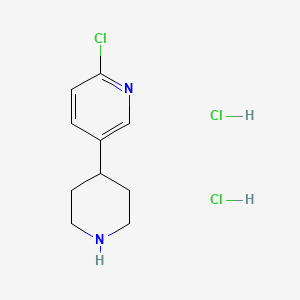

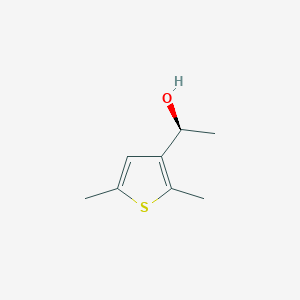
![2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide](/img/structure/B13583499.png)
![4-(Trifluoromethyl)-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13583503.png)
